12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a fluorophenyl group and a diazatetraphen core, making it an interesting subject for chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic substitution reactions.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the diazatetraphen core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow synthesis are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one stands out due to its unique diazatetraphen core and the presence of both fluorophenyl and dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21FN2O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
12-(4-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H21FN2O/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(25)8-6-14)22-16-4-3-11-26-17(16)9-10-18(22)27-19/h3-11,21,27H,12-13H2,1-2H3 |
InChI Key |
OGQRMXILQWISSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.